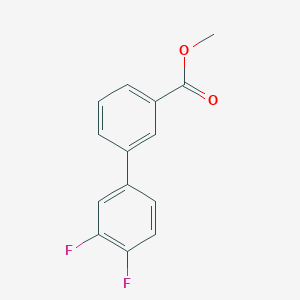

Methyl 3-(3,4-difluorophenyl)benzoate

Description

Methyl 3-(3,4-difluorophenyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a methyl ester group and a 3,4-difluorophenyl moiety. Its molecular formula is C₁₄H₁₀F₂O₂ (exact mass: 260.06 g/mol), though structural analogs listed in suggest variations in substituents and properties depending on synthesis routes .

Properties

IUPAC Name |

methyl 3-(3,4-difluorophenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYORIKNTOXCMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,4-difluorophenyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,4-difluorophenyl is coupled with a halogenated benzoate ester in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

For industrial-scale production, continuous-flow synthesis methods can be employed. These methods offer advantages such as improved safety, scalability, and efficiency. For example, the continuous-flow double diazotization method can be used to produce difluorobenzene intermediates, which can then be further reacted to form this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-difluorophenyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3,4-difluorophenyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3-(3,4-difluorophenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl Benzoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Calculated LogP<sup>a</sup> | Key Substituents |

|---|---|---|---|---|

| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | ~1.5 | 3-fluoro |

| Methyl 3,4-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | ~2.0 | 3,4-difluoro |

| Methyl 3-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | ~2.5 | 3-CF₃ |

| Methyl 3,4-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.20 | ~1.2 | 3,4-dimethoxy |

| Methyl 3-(3,4-dichlorophenyl)benzoate | C₁₄H₁₀Cl₂O₂ | 293.14 | ~3.8 | 3,4-dichlorophenyl |

<sup>a</sup>LogP values estimated using fragment-based methods; fluorine substituents increase lipophilicity .

Key Observations :

- Fluorine vs.

- Electron Effects : Difluorophenyl groups balance electronegativity and steric demands, favoring strong van der Waals interactions in biological targets, whereas methoxy groups (e.g., Methyl 3,4-dimethoxybenzoate) are electron-donating, altering electronic density and hydrogen-bonding capacity .

Mechanistic Insights :

- MCHR1 Antagonists : The 3,4-difluorophenyl group in compounds like FE@SNAP () enhances receptor binding affinity due to fluorine’s electronegativity, which stabilizes dipole interactions with target proteins. Racemic mixtures (e.g., (±)-SNAP-7941) show enantiomer-dependent potency, suggesting stereochemistry critically influences activity .

- Agrochemicals : Trifluoromethyl groups (e.g., in triflusulfuron methyl ester, ) improve resistance to enzymatic degradation, extending herbicidal efficacy .

Research Findings and Challenges

- Metabolic Stability : Difluorophenyl derivatives exhibit superior oxidative stability compared to chlorinated analogs, reducing CYP450-mediated metabolism .

- Synthetic Complexity : Introducing multiple fluorines requires stringent control to avoid byproducts, increasing production costs .

- Toxicity : While fluorine substitution generally reduces toxicity, metabolites of trifluoromethyl groups (e.g., fluoroacetate) may pose ecological risks in agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.